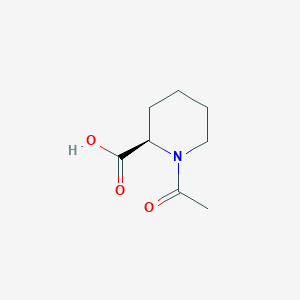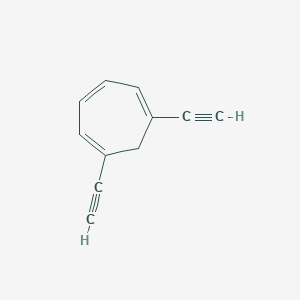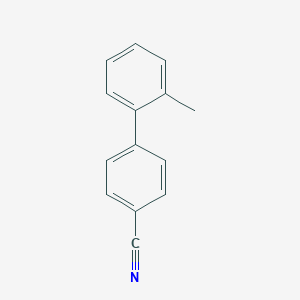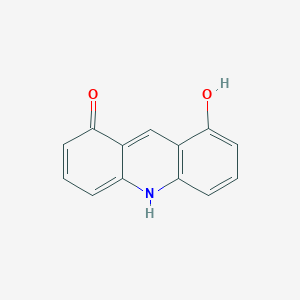![molecular formula C7H7FN4OS B061002 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione CAS No. 166524-72-7](/img/structure/B61002.png)
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione
Descripción general
Descripción
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione (EFPT) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is not fully understood. However, it has been suggested that 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may act as a GABA-A receptor modulator, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may also act on other neurotransmitter systems, such as the glutamate system, which could explain its anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been shown to decrease the levels of glutamate in the brain, which could explain its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione research. One direction is to further explore its potential as a treatment for anxiety disorders and epilepsy. Another direction is to investigate its potential as a tool for studying the GABA and glutamate systems in the brain. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione could be modified to improve its solubility and selectivity, which could make it more useful in certain experiments.
Conclusion:
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a promising compound with potential applications in scientific research. Its anticonvulsant, anxiolytic, and sedative properties make it a valuable tool for studying the GABA and glutamate systems in the brain. While there are some limitations to working with 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, its high potency and selectivity make it a valuable compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been studied for its potential use as a treatment for anxiety disorders, such as post-traumatic stress disorder (PTSD), and as an adjunct therapy for epilepsy.
Propiedades
Número CAS |
166524-72-7 |
|---|---|
Nombre del producto |
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione |
Fórmula molecular |
C7H7FN4OS |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-ethoxy-7-fluoro-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione |
InChI |
InChI=1S/C7H7FN4OS/c1-2-13-7-9-4(8)3-5-10-6(14)11-12(5)7/h3H,2H2,1H3,(H,11,14) |
Clave InChI |
XKDPTHJUOUHLDI-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CC2=NC(=S)NN21)F |
SMILES canónico |
CCOC1=NC(=CC2=NC(=S)NN21)F |
Sinónimos |
[1,2,4]Triazolo[1,5-c]pyrimidine-2(3H)-thione,5-ethoxy-7-fluoro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
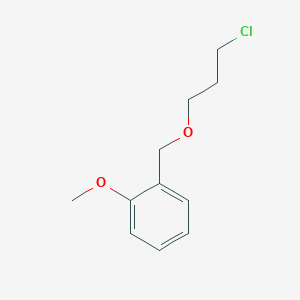
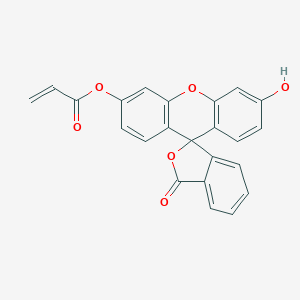
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

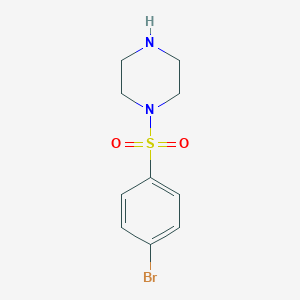
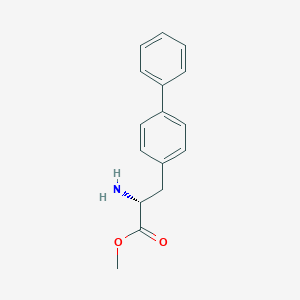
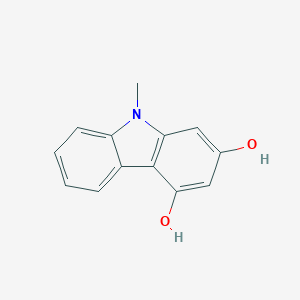
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
